4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline
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Overview
Description
4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline is a complex organic compound that features a variety of functional groups, including a nitro group, a sulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a thiocarbonyl compound under acidic conditions.
Attachment of the Phenyl and Thiophene Groups: The phenyl and thiophene groups are introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Introduction of the Nitro Group: The nitro group is typically introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the triazole derivative with the aniline derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring and other functional groups could interact with specific amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)-2-nitroaniline: Lacks the triazole and thiophene groups, making it less complex and potentially less versatile.
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole:
N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline:
Uniqueness
The uniqueness of 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the triazole ring, in particular, is notable for its potential biological activity.
Properties
IUPAC Name |
4-methylsulfonyl-2-nitro-N-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S3/c1-34(30,31)17-10-11-18(19(15-17)27(28)29)23-12-6-14-33-22-25-24-21(20-9-5-13-32-20)26(22)16-7-3-2-4-8-16/h2-5,7-11,13,15,23H,6,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJZAZKGBOWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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